6,7-Dichloro Substitution Enhances Antileishmanial Potency Against Promastigotes Compared to a 4-Methoxyphenyl Analog
In a direct head-to-head comparison against Leishmania amazonensis promastigotes, 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) demonstrated significantly higher antiproliferative activity than the analog 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331). LSPN329 achieved 50% growth inhibition (IC50) at a concentration of 5.3 μM, which is 5.7-fold more potent than LSPN331's IC50 of 30.0 μM [1].
| Evidence Dimension | Antiproliferative activity (IC50) against L. amazonensis promastigotes |
|---|---|
| Target Compound Data | 5.3 ± 0.7 μM (LSPN329) |
| Comparator Or Baseline | 30.0 μM (LSPN331, 2,3-di-(4-methoxyphenyl)-quinoxaline) |
| Quantified Difference | 5.7-fold lower IC50 (higher potency) for LSPN329 |
| Conditions | In vitro assay, 72-hour incubation at 25°C, measured by cell counting in a Neubauer hemocytometer. |
Why This Matters
For a procurement scientist, this >5-fold potency advantage against the clinically relevant promastigote stage directly justifies selecting LSPN329 as a superior lead scaffold for antileishmanial drug development.
- [1] Sangi, D. P., et al. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy, 2016, 60(6), 3433-3444. (Table 1) View Source
